Cas no 2171986-01-7 (2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}-1,3-thiazole-5-carboxylic acid)

2-{5-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}-1,3-thiazole-5-carboxylic acid is a specialized Fmoc-protected amino acid derivative featuring a thiazole ring, which enhances its utility in peptide synthesis and medicinal chemistry applications. The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. The thiazole moiety contributes to structural rigidity and potential bioactivity, making this compound valuable in the design of peptide-based therapeutics and heterocyclic scaffolds. Its carboxylic acid functionality allows for further conjugation or coupling reactions. This reagent is particularly suited for solid-phase peptide synthesis (SPPS) and the development of peptidomimetics with improved stability and pharmacological properties.
2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}-1,3-thiazole-5-carboxylic acid structure
2171986-01-7 structure
Product Name:2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}-1,3-thiazole-5-carboxylic acid
CAS No:2171986-01-7
MF:C25H25N3O5S
MW:479.54810500145
CID:5786901
PubChem ID:165571769
Update Time:2025-05-26

2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}-1,3-thiazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-1560820
    • 2171986-01-7
    • 2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}-1,3-thiazole-5-carboxylic acid
    • 2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}-1,3-thiazole-5-carboxylic acid
    • Inchi: 1S/C25H25N3O5S/c29-22(27-14-23-28-13-21(34-23)24(30)31)11-5-6-12-26-25(32)33-15-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,13,20H,5-6,11-12,14-15H2,(H,26,32)(H,27,29)(H,30,31)
    • InChI Key: VTFVDTQJGYWARL-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)O)=CN=C1CNC(CCCCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

Computed Properties

  • Exact Mass: 479.15149208g/mol
  • Monoisotopic Mass: 479.15149208g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 11
  • Complexity: 701
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 146Ų

2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}-1,3-thiazole-5-carboxylic acid Pricemore >>

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2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}-1,3-thiazole-5-carboxylic acid Related Literature

Additional information on 2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}-1,3-thiazole-5-carboxylic acid

2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}-1,3-thiazole-5-carboxylic acid (CAS No. 2171986-01-7): An Overview

2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}-1,3-thiazole-5-carboxylic acid (CAS No. 2171986-01-7) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a thiazole ring, an amino acid derivative, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. These structural elements contribute to its potential applications in various therapeutic areas.

The Fmoc protecting group is widely used in peptide synthesis due to its ease of removal and high stability under mild conditions. This makes the compound particularly useful in the synthesis of complex peptides and peptidomimetics, which are essential in drug discovery and development. The presence of the thiazole ring adds to the compound's pharmacological profile, as thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

In recent studies, 2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}-1,3-thiazole-5-carboxylic acid has been investigated for its potential as a lead compound in the development of novel therapeutics. One notable application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier and its low toxicity profile make it an attractive candidate for further research.

The synthesis of this compound typically involves several steps, including the protection of the amino group with the Fmoc group, the formation of the thiazole ring, and the final carboxylation step. Advanced synthetic methods and catalysts have been developed to improve the yield and purity of the final product. For instance, a recent study published in the Journal of Organic Chemistry reported a highly efficient one-pot synthesis method that significantly reduced reaction time and increased overall yield.

The biological activity of 2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}-1,3-thiazole-5-carboxylic acid has been evaluated through various in vitro and in vivo assays. In cell-based assays, the compound has shown promising results in inhibiting specific enzymes involved in disease pathways. For example, it has demonstrated potent inhibitory activity against β-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. Additionally, preliminary animal studies have indicated that the compound can effectively reduce amyloid-beta levels in brain tissue without causing significant side effects.

The pharmacokinetic properties of this compound are also noteworthy. It exhibits good solubility and stability under physiological conditions, which are crucial for its therapeutic efficacy. Moreover, its metabolic profile has been studied using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). These studies have provided valuable insights into its metabolism and potential drug-drug interactions.

In conclusion, 2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}-1,3-thiazole-5-carboxylic acid (CAS No. 2171986-01-7) represents a promising lead compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for further development into novel therapeutics for various diseases. Ongoing research continues to explore its full potential and optimize its properties for clinical use.

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